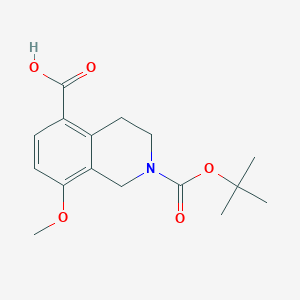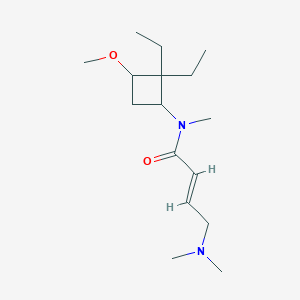
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide is a chemical compound that is widely used in scientific research. This compound belongs to the class of enamide compounds and is commonly referred to as DMXAA. DMXAA has been found to have various biological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.
作用機序
The mechanism of action of DMXAA is not fully understood. However, it has been proposed that DMXAA activates the immune system and induces the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. DMXAA has also been found to inhibit the formation of new blood vessels in tumors, which is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which are involved in the immune response. DMXAA has also been found to increase the levels of reactive oxygen species, which are involved in cell signaling and apoptosis. In addition, DMXAA has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it suitable for use in various assays. DMXAA has also been found to have a low toxicity level, making it safe for use in animal studies. However, DMXAA has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently in animal studies. In addition, DMXAA has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For DMXAA research include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its potential for the treatment of viral infections and inflammatory diseases.
Conclusion:
DMXAA is a chemical compound that has been extensively studied for its anti-tumor, anti-viral, and anti-inflammatory properties. It has been found to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. DMXAA has also been found to have biochemical and physiological effects, including the induction of cytokine production and the inhibition of inflammation. Although DMXAA has some limitations for lab experiments, it has promising potential for the development of new treatments for cancer, viral infections, and inflammatory diseases.
合成法
DMXAA can be synthesized through a multi-step process that involves the reaction of 3-methoxycyclobutanone with ethylmagnesium bromide, followed by the reaction with N-methyl-2-bromo-N-(dimethylamino)acetamide. The resulting product is then treated with acetic anhydride to give DMXAA. This synthesis method has been widely used in the production of DMXAA for scientific research purposes.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, DMXAA has been found to have anti-viral and anti-inflammatory effects, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
特性
IUPAC Name |
(E)-N-(2,2-diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-7-16(8-2)13(12-14(16)20-6)18(5)15(19)10-9-11-17(3)4/h9-10,13-14H,7-8,11-12H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXCSPQDSTSMJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OC)N(C)C(=O)C=CCN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(CC1OC)N(C)C(=O)/C=C/CN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

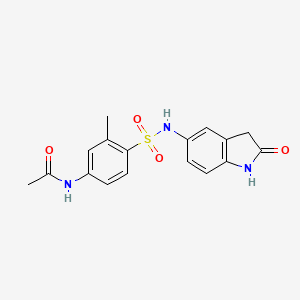

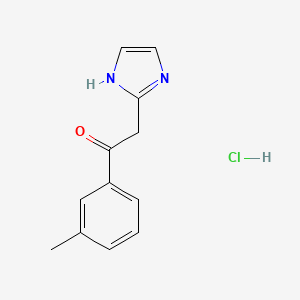


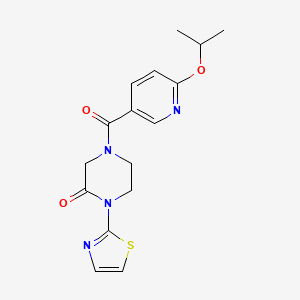
![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)
![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)
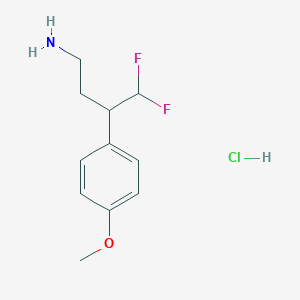
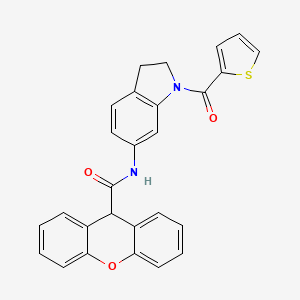
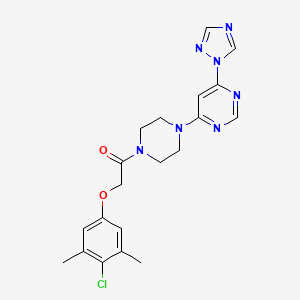
![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)
